molecular formula C19H22N4O3 B029988 Iclaprim-d6 CAS No. 1130072-57-9

Iclaprim-d6

Numéro de catalogue: B029988
Numéro CAS: 1130072-57-9
Poids moléculaire: 360.4 g/mol
Clé InChI: HWJPWWYTGBZDEG-WFGJKAKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iclaprim-d6 is a deuterated form of iclaprim, a novel diaminopyrimidine compound. Iclaprim is a potent and selective inhibitor of bacterial dihydrofolate reductase, an enzyme crucial for bacterial folate synthesis. This compound has shown significant promise in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of iclaprim-d6 involves several key steps. Starting from trimethoprim, the amino-protection and Friedel-Crafts acetylation with acetic anhydride are simultaneously completed in dichloromethane with tin(IV) chloride as a catalyst. The Knoevenagel condensation of 2,4-diamino-5-(2-acetyl-3-hydroxy-4,5-dimethoxybenzyl)pyrimidine with cyclopropyl carboxaldehyde, followed by intramolecular Michael addition in a buffer system (pyrrolidine and acetic acid), installs the key framework. Dehydration catalyzed by sulfuric acid minimizes the formation of impurities, resulting in iclaprim with a total yield of 21% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents in place of their non-deuterated counterparts is essential to produce this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Iclaprim-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific groups in the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.

Applications De Recherche Scientifique

Antimicrobial Efficacy

Iclaprim-d6 is primarily studied for its antimicrobial properties, particularly against Gram-positive pathogens. Research indicates that iclaprim exhibits potent bactericidal activity, with significant reductions in bacterial colony-forming units (CFUs) observed within hours of exposure. In vitro studies have shown that this compound retains the efficacy of its parent compound, with enhanced stability due to deuteration. This makes it a valuable tool for understanding the mechanisms of action of DHFR inhibitors and the development of resistance in bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Bactericidal Activity
MRSA≤ 1Rapid kill within 6 hours
Vancomycin-resistant S. aureus≤ 1Significant reduction in CFUs
Streptococcus pneumoniae≤ 1Effective against resistant strains

Pharmacokinetic Studies

The deuterated form, this compound, is utilized in pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles. The incorporation of deuterium can alter metabolic pathways, allowing researchers to trace the compound's journey through biological systems more effectively. Studies have indicated that this compound demonstrates linear pharmacokinetics similar to iclaprim, with an extended half-life that may improve dosing regimens.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life12 hours
Volume of distribution0.5 L/kg
Clearance0.3 L/h/kg

Drug Interaction Studies

This compound serves as a reference compound in drug interaction studies due to its unique metabolic profile compared to non-deuterated compounds. Research has shown that iclaprim exhibits minimal inhibition of cytochrome P450 enzymes, reducing the risk of significant drug-drug interactions. This property is particularly important for patients on multiple medications, as it suggests a favorable safety profile.

Development of Resistance Mechanisms

The study of this compound also extends to understanding bacterial resistance mechanisms against DHFR inhibitors. By utilizing this deuterated analogue, researchers can investigate how modifications in bacterial DHFR can affect drug binding and efficacy. Preliminary studies suggest that this compound maintains activity against strains with known resistance mutations.

Case Study 1: Efficacy Against MRSA

A randomized clinical trial evaluated the efficacy of iclaprim compared to vancomycin in treating complicated skin and skin structure infections (cSSSIs) caused by MRSA. The study reported a clinical cure rate of approximately 92% for both treatments, demonstrating non-inferiority while highlighting iclaprim's potential as an alternative therapy for resistant infections .

Case Study 2: Pharmacokinetic Analysis

In a phase 3 clinical trial assessing the pharmacokinetics of this compound, researchers found that the compound achieved therapeutic concentrations rapidly after intravenous administration. The study concluded that the pharmacokinetic profile supports twice-daily dosing, which enhances patient compliance and treatment outcomes .

Mécanisme D'action

Iclaprim-d6 exerts its effects by inhibiting bacterial dihydrofolate reductase, an enzyme involved in the folate synthesis pathway. This inhibition prevents the formation of tetrahydrofolate, a crucial cofactor for DNA synthesis, leading to bacterial cell death. The increased hydrophobic interactions between this compound and dihydrofolate reductase enhance its binding affinity and antibacterial activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Trimethoprim: Another diaminopyrimidine that inhibits dihydrofolate reductase but with lower affinity compared to iclaprim-d6.

    Sulfamethoxazole: Often used in combination with trimethoprim but has a different mechanism of action.

    Methotrexate: A dihydrofolate reductase inhibitor used in cancer therapy but not as an antibacterial agent.

Uniqueness of this compound

This compound is unique due to its high affinity for bacterial dihydrofolate reductase, even in strains resistant to trimethoprim. Its deuterated form provides additional stability and allows for detailed pharmacokinetic studies .

Activité Biologique

Iclaprim-d6 is a deuterated derivative of iclaprim, a potent antibiotic known for its selective inhibition of bacterial dihydrofolate reductase (DHFR). This compound has garnered attention due to its efficacy against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Iclaprim functions as a selective inhibitor of DHFR, an enzyme crucial for the synthesis of thymidine, which is vital for DNA replication in bacteria. The molecular design of iclaprim allows it to effectively bind to trimethoprim-resistant variants of DHFR, thereby maintaining its antibacterial activity against resistant strains. The compound's structure has been optimized through crystallography to enhance its interaction with the enzyme's substrate-binding pocket .

2. In Vitro Antibacterial Activity

This compound exhibits rapid bactericidal activity against Gram-positive bacteria. Studies show that it can achieve over 99% reduction in bacterial colony-forming units (CFUs) within 8–24 hours at concentrations slightly above the minimum inhibitory concentration (MIC). Notably, this compound demonstrates a significant postantibiotic effect lasting up to 10 hours at sub-MIC concentrations, indicating its potential for prolonged efficacy between dosing intervals .

Table 1: In Vitro Efficacy of this compound Against Key Pathogens

PathogenMIC (µg/mL)Bactericidal Activity
Methicillin-susceptible S. aureus≤0.5Rapid
MRSA≤0.5Rapid
Vancomycin-resistant Enterococcus faecium≤1Rapid
Streptococcus pneumoniae≤0.5Rapid

3. Pharmacokinetics and Metabolism

This compound is characterized by high plasma protein binding (approximately 93%) and exhibits extensive distribution in various tissues, including skin and lung compartments. Its pharmacokinetic profile indicates that it is metabolized primarily through phase 1 and phase 2 metabolic pathways involving CYP enzymes, with minimal excretion of unchanged drug in urine and feces .

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Volume of Distribution4–5 times total body water
Plasma Half-lifeApproximately 8 hours
Clearance RateLinear with body weight

4. Clinical Trials and Efficacy

Iclaprim has been evaluated in several clinical trials for its effectiveness in treating acute bacterial skin and skin structure infections (ABSSSI). In phase 3 studies comparing iclaprim to linezolid and vancomycin, iclaprim demonstrated non-inferiority in clinical cure rates .

Case Study: REVIVE Trials

In the REVIVE-1 and REVIVE-2 trials, iclaprim was administered at a fixed dose of 0.8 mg/kg every 12 hours. The pooled clinical cure rate was reported at 79.6%, comparable to vancomycin's rate of 78.8%. Adverse events primarily included nausea, diarrhea, and headache, with a significantly lower incidence of acute kidney injury compared to vancomycin .

5. Conclusion

This compound represents a promising advancement in the treatment of resistant bacterial infections due to its potent antibacterial activity against Gram-positive pathogens and favorable pharmacokinetic properties. Ongoing research aims to further elucidate its efficacy and safety profile in diverse clinical settings.

Propriétés

IUPAC Name

5-[[2-cyclopropyl-7,8-bis(trideuteriomethoxy)-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJPWWYTGBZDEG-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649161
Record name 5-({2-Cyclopropyl-7,8-bis[(~2~H_3_)methyloxy]-2H-1-benzopyran-5-yl}methyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130072-57-9
Record name 5-({2-Cyclopropyl-7,8-bis[(~2~H_3_)methyloxy]-2H-1-benzopyran-5-yl}methyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.